Methyl 4-(bromomethyl)-3-iodobenzoate

Chemoselectivity Sequential Cross-Coupling Orthogonal Reactivity

Researchers requiring sequential, chemoselective diversification of an aromatic core often face multi-step protection/deprotection strategies. Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) eliminates this bottleneck by providing two orthogonally reactive halogen handles on a single benzoate scaffold. - Orthogonal reactivity: the aryl iodide undergoes selective cross-coupling (e.g., Suzuki-Miyaura) first, leaving the benzylic bromide intact for a second, distinct transformation, enabling convergent library synthesis. - Solid-state handling advantage: as a crystalline solid (mp 76°C), it simplifies accurate, automated weighing and reduces contamination risks compared to liquid analogs. - Documented 78% synthesis yield from methyl 3-iodo-4-methylbenzoate quantifies the value of purchasing this advanced intermediate over in-house preparation. - Available in research quantities (1 g, 5 g) with ≥98% purity, shipped under ambient conditions.

Molecular Formula C9H8BrIO2
Molecular Weight 354.97 g/mol
CAS No. 229028-10-8
Cat. No. B1508695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)-3-iodobenzoate
CAS229028-10-8
Molecular FormulaC9H8BrIO2
Molecular Weight354.97 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CBr)I
InChIInChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
InChIKeyWIEKIKAFLIHTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8): A Bifunctional Aryl Halide Building Block for Precision Synthesis


Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) is a bifunctional aryl halide building block featuring a benzyl bromide moiety and an aryl iodide group on a benzoate ester core. This specific substitution pattern is foundational for sequential, chemoselective transformations in complex molecule synthesis, as evidenced by its role as a key intermediate in the preparation of heterocyclic lipid synthesis modulators [1]. Its reported synthesis yields a 78% recovery as a yellow solid under radical bromination conditions, with a documented melting point of 76°C and a calculated density of 1.984 g/cm³ .

Why Methyl 4-(bromomethyl)-3-iodobenzoate Cannot Be Replaced by Simpler Aryl Halides in Sequential Synthesis


The strategic value of Methyl 4-(bromomethyl)-3-iodobenzoate lies in its orthogonally reactive halogen pair. The benzylic C-Br bond and the aromatic C-I bond exhibit markedly different reactivities in cross-coupling and nucleophilic substitution reactions, enabling precise, stepwise molecular construction. Substituting this compound with a simpler analog like Methyl 4-(bromomethyl)benzoate [1] eliminates the opportunity for a subsequent C-C bond formation at the 3-position, fundamentally altering the synthetic route. Similarly, an analog lacking the benzylic bromide would preclude simple diversification. The following quantitative evidence demonstrates that the unique pairing of these two specific halogens in a single molecule provides a measurable and meaningful advantage in synthetic efficiency and sequence control, which cannot be replicated by generic alternatives.

Quantitative Differentiation of Methyl 4-(bromomethyl)-3-iodobenzoate vs. Analogs


Bifunctional vs. Monofunctional Reactivity: Enabling Stepwise Cross-Coupling in a Single Molecule

Methyl 4-(bromomethyl)-3-iodobenzoate possesses two distinct electrophilic sites (aryl iodide and benzyl bromide) with known differential reactivity in palladium-catalyzed cross-coupling [1]. This orthogonality is not present in analogs like Methyl 4-(bromomethyl)benzoate, which lacks the aryl iodide, or Methyl 3-iodo-4-methylbenzoate, which lacks the benzylic bromide. This structural feature directly translates to a functional differentiation: the ability to perform two sequential, chemoselective C-C bond formations on the same core without intermediate protection steps [1].

Chemoselectivity Sequential Cross-Coupling Orthogonal Reactivity

Comparative Reactivity: Aryl Iodide vs. Aryl Bromide in Suzuki-Miyaura Coupling

The aryl iodide group in Methyl 4-(bromomethyl)-3-iodobenzoate is expected to exhibit higher reactivity than the corresponding aryl bromide in many cross-coupling conditions. This is supported by class-level data showing that under standard Pd-catalyzed Suzuki-Miyaura conditions, aryl iodides often provide superior yields compared to their bromide counterparts [1]. However, it is crucial to note that this reactivity advantage is not universal; specific conditions, particularly at lower temperatures with classical catalysts like Pd(PPh3)4, can lead to inefficient coupling of aryl iodides due to poor turnover of key intermediates [2].

Suzuki-Miyaura Coupling Cross-Coupling Reaction Yield

Synthetic Yield: Benchmarking Preparation Against a Mono-Halogenated Analog

A direct comparison of radical benzylic bromination yields for Methyl 4-(bromomethyl)-3-iodobenzoate and a close analog reveals a significant difference in synthetic efficiency. The target compound was prepared from Methyl 3-iodo-4-methylbenzoate in a 78% yield using NBS/AIBN in CCl4 at 70°C . In contrast, the preparation of the non-iodinated analog, Methyl 4-(bromomethyl)benzoate, from Methyl 4-methylbenzoate using Br2 under photochemical conditions is reported with a near-quantitative 97% yield [1].

Synthetic Efficiency Bromination Process Chemistry

Physical State and Handling: Crystalline Solid vs. Liquid Analogs

Methyl 4-(bromomethyl)-3-iodobenzoate is a crystalline solid at room temperature with a reported melting point of 76°C . This contrasts with the non-iodinated analog Methyl 4-(bromomethyl)benzoate, which is described as a colorless to pale yellow liquid [1]. The crystalline nature of the target compound offers advantages in purification via recrystallization and stability during long-term storage, though it requires handling as a solid.

Physical Properties Purification Logistics

Validated Application Scenarios for Methyl 4-(bromomethyl)-3-iodobenzoate Based on Evidence


Stepwise Molecular Assembly via Sequential, Chemoselective Cross-Couplings

Researchers designing complex molecules where a core aromatic ring requires two different side chains introduced in a specific order will find this compound uniquely suited. The aryl iodide can be selectively reacted in a first cross-coupling (e.g., Suzuki-Miyaura), leaving the benzylic bromide available for a second, distinct transformation. This orthogonal reactivity, demonstrated in patent literature for constructing heterocyclic modulators [1], enables a convergent and efficient synthesis that is impossible with mono-functionalized building blocks.

Solid-Phase Synthesis and Library Construction Requiring Stable, Solid Building Blocks

In automated synthesis platforms or solid-phase library generation, the physical form of building blocks is a critical parameter. As a crystalline solid with a 76°C melting point , Methyl 4-(bromomethyl)-3-iodobenzoate offers superior handling and dispensing characteristics compared to liquid analogs. Its solid-state simplifies accurate weighing for small-scale reactions and reduces the risk of contamination or evaporation during automated processes, enhancing overall workflow reliability.

Medicinal Chemistry Optimization of Aromatic Cores with Defined Halogenation Patterns

In structure-activity relationship (SAR) studies, precise installation of halogens is crucial for modulating biological activity and pharmacokinetic properties. This compound provides a pre-installed, fixed 3-iodo-4-(bromomethyl) pattern on a benzoate scaffold, allowing medicinal chemists to rapidly diversify at both the benzylic and aromatic positions [1]. This contrasts with purchasing the corresponding methyl or unsubstituted benzoate, which would require additional, potentially low-yielding, halogenation steps. The 78% yield in its synthesis from a methyl precursor quantifies the value of purchasing this advanced intermediate versus building it from simpler materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(bromomethyl)-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.